molecular formula C20H21Br2N5O4S B2642627 Macitentan (n-butyl analogue) CAS No. 556797-16-1

Macitentan (n-butyl analogue)

Cat. No.: B2642627
CAS No.: 556797-16-1
M. Wt: 587.29
InChI Key: OZBDTKLWBSATSN-UHFFFAOYSA-N
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Description

Macitentan (n-butyl analogue) is a n-butyl analogue of Macitentan . Macitentan is an orally active, non-peptide dual endothelin ETA and ETB receptor antagonist used for the potential treatment of idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH) .


Synthesis Analysis

The synthesis of Macitentan involves a multistep protocol starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine . The process involves the reaction of N-propylsulfamide with potassium tert butoxide in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) to provide N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfamide . This compound is then reacted with ethylene glycol in the presence of potassium tert butoxide in dimethoxyethane to provide 2-hydroxyethoxy compound . Finally, nucleophilic substitution of this compound with 5-bromo-2-chloropyrimidine in the presence of sodium hydride in tetrahydrofuran (THF) and dimethyl formamide (DMF) solvent mixture provides Macitentan .


Molecular Structure Analysis

Macitentan (n-butyl analogue) has a molecular weight of 587.28 and a molecular formula of C20H21Br2N5O4S . NMR analysis showed that macitentan adopts a compact structure in aqueous solution and molecular modeling suggests that this conformation tightly fits into a well-defined ETA receptor binding pocket .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Macitentan have been described in the Synthesis Analysis section above. The process involves reactions such as condensation, nucleophilic substitution, and the use of various reagents and solvents .


Physical And Chemical Properties Analysis

Macitentan (n-butyl analogue) has a molecular weight of 587.28 and a molecular formula of C20H21Br2N5O4S . It appears as a white to yellow solid . The compound is stable under normal temperatures and pressures .

Mechanism of Action

Macitentan (n-butyl analogue) functions as an orally active dual antagonist targeting both endothelin ETA and ETB receptors . It shows promise for treating idiopathic pulmonary fibrosis (IPF) and pulmonary arterial hypertension (PAH), leveraging its non-peptide structure for potential therapeutic applications .

Safety and Hazards

Macitentan (n-butyl analogue) should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought immediately .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDTKLWBSATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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